7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine
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Overview
Description
. This compound features a fused imidazo[1,2-a]pyrimidine ring system with a phenyl group and a methylhydrazino moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antiviral activity .
Biochemical Pathways
Related compounds have shown to exhibit neuroprotective and anti-inflammatory properties .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidines and α-haloketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydrazine (N₂H₄) and alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various pharmaceuticals and agrochemicals.
Biology: It may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal properties can be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: Its unique chemical structure makes it suitable for use in materials science, such as in the development of new polymers or coatings.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines
Phenylhydrazines
Methylhydrazines
Uniqueness: 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-8-13(18(2)15)19-9-12(17-14(19)16-10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGUSZCNWRAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N(C)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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